
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to be effective in inhibiting cancer cell growth and has potential as a cancer therapy. In
作用機序
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This leads to a reduction in ribosomal RNA synthesis, which in turn inhibits cancer cell growth. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell growth and preventing cancer.
Biochemical and Physiological Effects
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to inhibit DNA repair, which can lead to the accumulation of DNA damage and cell death. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it is a potent inhibitor of RNA polymerase I transcription, which makes it an attractive target for cancer therapy. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting cancer stem cells, which are often resistant to chemotherapy. However, one limitation of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it can be toxic to normal cells, which can limit its use as a cancer therapy.
将来の方向性
There are a number of future directions for research on 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the development of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea analogs that are more potent and selective for cancer cells. Additionally, there is interest in exploring the use of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea in combination with immunotherapy, which has shown promise in treating a variety of cancers.
合成法
The synthesis of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The resulting product is then reacted with cyclohexylmethylamine to form the corresponding amide. Finally, the amide is treated with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea.
科学的研究の応用
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
1-(2-cyclohexylethyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-9-12(16-18-10)15-13(17)14-8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOCXYYWHNVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

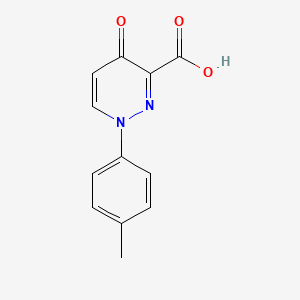

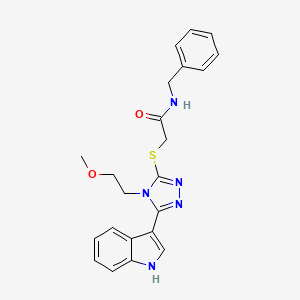
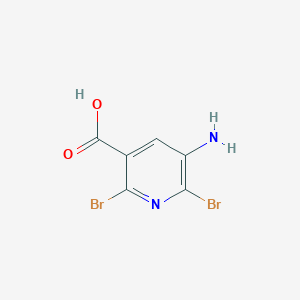


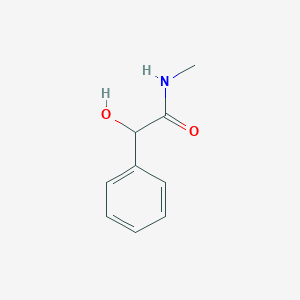
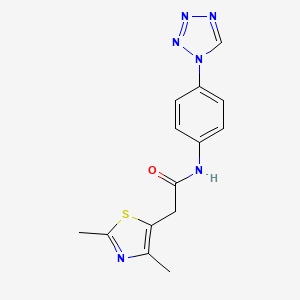
![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)
![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)
![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)